N-Octylnortadalafil

Catalog No.
S657464
CAS No.
1173706-35-8
M.F
C29H33N3O4
M. Wt
487.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Octylnortadalafil

CAS Number

1173706-35-8

Product Name

N-Octylnortadalafil

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

InChI

InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1

InChI Key

JIMWYJMUPCVOFA-QDPGVEIFSA-N

SMILES

Array

Synonyms

(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-octylpyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; N-Octyl tadalafil; N-Octylnortadalafil

Canonical SMILES

CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Isomeric SMILES

CCCCCCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

The exact mass of the compound N-Octyl Nortadalafil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Octylnortadalafil is a highly lipophilic phosphodiesterase type 5 (PDE5) inhibitor analog, structurally distinguished from tadalafil by the substitution of an N-methyl group with an N-octyl chain on the diketopiperazine ring. With a computed XLogP3 of 5.7, this compound exhibits significantly lower aqueous solubility and altered chromatographic behavior compared to standard PDE5 inhibitors. In procurement contexts, it is primarily sourced as an analytical reference standard and biochemical assay control for the targeted screening of adulterated dietary supplements and the validation of broad-spectrum immunochromatographic assays. Its unique structural modifications make it an essential baseline material for forensic toxicology, food safety compliance, and structure-activity relationship (SAR) studies targeting the PDE5 enzyme [1].

Substituting N-octylnortadalafil with tadalafil or nortadalafil in analytical workflows fundamentally compromises assay validity. The eight-carbon alkyl chain drastically shifts the molecule's polarity, resulting in significantly delayed retention times in reverse-phase liquid chromatography (LC-MS/MS). Regulatory guidelines, such as those from WADA and the FDA, require retention time matching within ±0.1 minutes for positive identification; a generic analog will fail this criterion, leading to false negatives. Furthermore, the bulky N-octyl group alters antibody binding affinity in competitive enzyme-linked immunosorbent assays (icELISA), reducing cross-reactivity to approximately 62.4% relative to tadalafil. Consequently, quantitative calibration, recovery validation, and extraction optimization require the exact N-octylnortadalafil standard to ensure compliance and accuracy [1].

Antibody Binding Affinity and Assay Cross-Reactivity

In competitive immunochromatographic assays designed to screen for PDE5 adulterants, N-octylnortadalafil exhibits distinct binding kinetics compared to the parent compound. While tadalafil demonstrates an IC50 of 16.1 ng/mL, N-octylnortadalafil shows a higher IC50 of 25.8 ng/mL, translating to a cross-reactivity of 62.4%. This significant shift in binding affinity prevents the use of tadalafil as a universal calibration standard for N-alkylated analogs [1].

Evidence DimensionicELISA IC50 and Cross-reactivity
Target Compound DataIC50 = 25.8 ng/mL (62.4% cross-reactivity)
Comparator Or BaselineTadalafil (IC50 = 16.1 ng/mL, 100% cross-reactivity)
Quantified Difference9.7 ng/mL increase in IC50 (37.6% reduction in cross-reactivity)
ConditionsIndirect competitive enzyme-linked immunosorbent assay (icELISA) using broad-spectrum polyclonal antibodies.

Accurate quantification of dietary supplement adulteration requires the exact N-octylnortadalafil standard to correct for the ~38% drop in antibody binding affinity compared to tadalafil.

Chromatographic Retention Delay in Reverse-Phase LC

The incorporation of the lipophilic N-octyl chain significantly alters the elution profile of N-octylnortadalafil in reverse-phase liquid chromatography. Under standardized UPLC-TOF-MS conditions, N-octylnortadalafil elutes with a significantly delayed retention time (e.g., 11.544 min) compared to more polar analogs, while maintaining a distinct precursor mass of 488.2544[M+H]+. In comparative HPLC studies, N-octylnortadalafil eluted at 37.2 minutes, whereas tadalafil eluted much earlier under identical gradient conditions [1].

Evidence DimensionChromatographic Retention Time
Target Compound DataSignificantly delayed elution (e.g., 37.2 min in specific HPLC gradients)
Comparator Or BaselineTadalafil (earlier elution, highly distinct from the N-octyl analog)
Quantified DifferenceComplete baseline separation and distinct retention windows
ConditionsReverse-phase HPLC/UPLC with organic/aqueous gradients (e.g., methanol/acetonitrile and 0.1% formic acid).

Forensic and regulatory identification requires retention time matching within ±0.1 minutes; the exact standard is mandatory to prevent false negatives during target screening.

Matrix Extraction Efficiency and Solvent Compatibility

Due to its high computed lipophilicity (XLogP3 = 5.7), N-octylnortadalafil exhibits limited solubility in aqueous environments, necessitating optimized organic extraction protocols. Studies utilizing methanol or acetonitrile for sample dilution and extraction achieved spiked recoveries for N-octylnortadalafil ranging from 71.2% to 104.1% in complex matrices (e.g., health wines and dietary supplements)[1]. Attempting to use highly aqueous extraction methods optimized for sildenafil or standard tadalafil results in poor recovery of this specific analog.

Evidence DimensionExtraction Recovery
Target Compound Data71.2% - 104.1% recovery using optimized organic solvents (methanol/acetonitrile)
Comparator Or BaselineAqueous extraction methods (poor recovery for highly lipophilic analogs)
Quantified DifferenceRequirement for >90% organic phase for efficient matrix extraction
ConditionsOne-step liquid phase extraction from complex dietary matrices (e.g., health wines) prior to UPLC-MS/MS.

Laboratories must procure the exact N-octylnortadalafil standard to validate extraction efficiencies and ensure compliance with acceptable recovery limits (70-120%) for lipophilic adulterants.

Forensic and Regulatory Target Screening (UPLC-MS/MS)

Because N-octylnortadalafil possesses a unique retention time and fragmentation profile (e.g., specific MRM transitions), it is an indispensable reference standard for UPLC-MS/MS target screening of dietary supplements and health foods. Laboratories utilize this standard to build high-resolution accurate mass spectral libraries and ensure compliance with WADA and FDA identification criteria (±0.1 min retention time matching) [1].

Development of Broad-Spectrum Immunochromatographic Assays

In the design of rapid colloidal gold-based or ELISA screening kits for PDE5 adulterants, N-octylnortadalafil is required to map antibody cross-reactivity. Its specific IC50 (25.8 ng/mL) allows assay developers to calibrate detection thresholds and ensure the assay is sufficiently sensitive to detect highly lipophilic, sterically bulky tadalafil analogs in field tests [2].

Extraction Protocol Validation for Lipophilic Adulterants

Due to its high XLogP3 value, N-octylnortadalafil serves as an extreme-case benchmark for validating sample preparation workflows. Analytical chemists procure this compound to optimize organic solvent ratios (e.g., methanol/acetonitrile) during solid-phase or liquid-liquid extraction, ensuring that highly non-polar adulterants are not lost during the sample cleanup of complex matrices like herbal powders or health wines [3].

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

487.24710654 Da

Monoisotopic Mass

487.24710654 Da

Heavy Atom Count

36

UNII

CV0VX49V8F

Wikipedia

N-octyl nortadalafil

Dates

Last modified: 04-14-2024

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